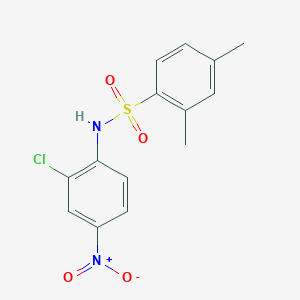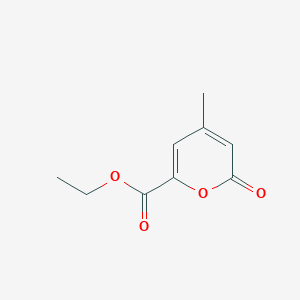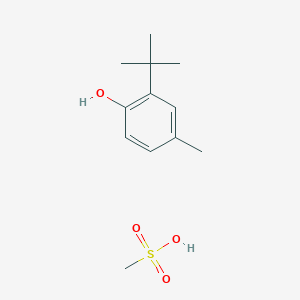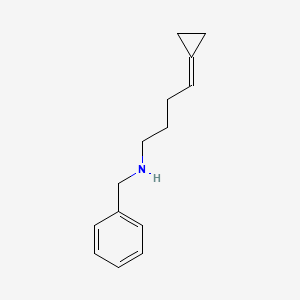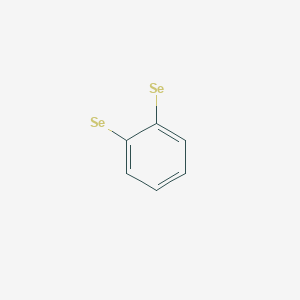
1,2-Benzenediselenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenediselenol: is an organoselenium compound with the molecular formula C₆H₄Se₂H₂ It is characterized by the presence of two selenium atoms attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Benzenediselenol can be synthesized through several methods. One common approach involves the reaction of diselenides with aromatic compounds. For example, the reaction of diphenyl diselenide with benzene in the presence of a catalyst can yield this compound. Another method involves the reduction of selenocyanates with reducing agents such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements. The reaction conditions, including temperature, pressure, and solvent, are optimized to maximize the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Benzenediselenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diselenides or selenoxides.
Reduction: Reduction reactions can convert it back to the corresponding selenol.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride are frequently used.
Substitution: Reagents like halogens and sulfonyl chlorides are used under conditions that favor electrophilic aromatic substitution.
Major Products:
Oxidation: Diselenides and selenoxides.
Reduction: Selenols.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1,2-Benzenediselenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of selenium-containing polymers and other organoselenium compounds.
Biology: Its antioxidant properties make it a subject of interest in biological studies, particularly in the context of oxidative stress and cellular protection.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant and in the development of selenium-based drugs.
Industry: It is used in the production of materials with unique electronic and optical properties, such as conductive polymers and semiconductors.
Mecanismo De Acción
The mechanism of action of 1,2-Benzenediselenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Modulation: It can modulate the activity of enzymes involved in redox reactions, contributing to its protective effects.
Molecular Pathways: It influences pathways related to oxidative stress, inflammation, and cell survival.
Comparación Con Compuestos Similares
1,4-Benzenediselenol: Similar in structure but with selenium atoms in different positions on the benzene ring.
1,2-Benzenedithiol: Contains sulfur atoms instead of selenium, leading to different chemical properties.
Diphenyl Diselenide: A diselenide compound with two phenyl groups.
Uniqueness: 1,2-Benzenediselenol is unique due to its specific arrangement of selenium atoms, which imparts distinct chemical reactivity and biological activity
Propiedades
Número CAS |
104478-75-3 |
|---|---|
Fórmula molecular |
C6H4Se2 |
Peso molecular |
234.04 g/mol |
InChI |
InChI=1S/C6H4Se2/c7-5-3-1-2-4-6(5)8/h1-4H |
Clave InChI |
QAZZQBPOCAWNLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)[Se])[Se] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


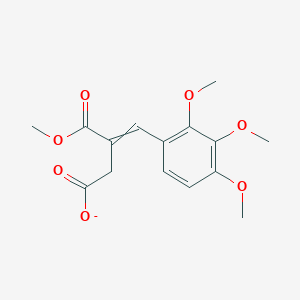
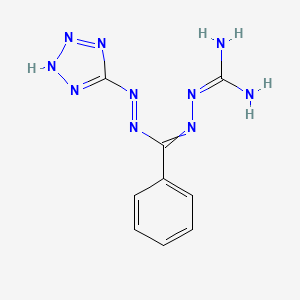
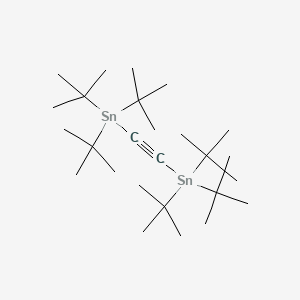
![6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione](/img/structure/B14320312.png)

![N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide](/img/structure/B14320316.png)
![Ethyl 2-[1-(hydroxyamino)ethylidene]hydrazine-1-carboxylate](/img/structure/B14320321.png)
![4-Tert-butyl-2-{[(ethylsulfanyl)methyl]sulfanyl}phenol](/img/structure/B14320333.png)
